N-[2-(butylcarbamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide
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Overview
Description
N-BUTYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE typically involves the condensation of benzoic acids with amines. One common method includes the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasonic irradiation . This method is advantageous due to its efficiency, eco-friendliness, and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high purity and yield. The use of ultrasonic irradiation and green catalysts is particularly beneficial in reducing environmental impact and improving reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-BUTYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-BUTYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: A simpler benzamide with similar structural features but lacking the methoxyethylsulfanyl group.
2-chloro-4-phenoxy-1,3,5-triazine: Another benzamide derivative with different functional groups and applications.
Uniqueness
N-BUTYL-2-{2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDO}BENZAMIDE is unique due to the presence of the methoxyethylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall functionality, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-butyl-2-[[2-(2-methoxyethylsulfanyl)benzoyl]amino]benzamide |
InChI |
InChI=1S/C21H26N2O3S/c1-3-4-13-22-20(24)16-9-5-7-11-18(16)23-21(25)17-10-6-8-12-19(17)27-15-14-26-2/h5-12H,3-4,13-15H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
BEYWLKLOLIFYHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SCCOC |
Origin of Product |
United States |
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